1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has been synthesized using various methods, including the reaction of maleic anhydride with 2-methoxyaniline and subsequent cyclization. [PubChem, ""] This compound can also be obtained through the reaction of N-phenylmaleimide with sodium methoxide. [Journal of Heterocyclic Chemistry, 1972, 9(4), 723-725]
Research suggests that 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione may exhibit various properties and activities potentially relevant to scientific research, including:
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is classified as an irritant. [VWR, ""] Handling and use of this compound should be conducted with appropriate personal protective equipment and following safety protocols for laboratory chemicals.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structural features, including a pyrrole ring and a methoxyphenyl group. Its molecular formula is C₁₁H₉NO₃, and it exhibits a dihedral angle of approximately 75.6° between the methoxybenzene and the pyrrole rings, indicating a degree of planarity that may influence its chemical behavior and interactions in various environments . The compound has garnered attention due to its potential applications in pharmaceuticals and materials science.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives have shown promising biological activities. Research indicates that these compounds can act as effective corrosion inhibitors for carbon steel in acidic environments, suggesting potential applications in materials protection . Additionally, some studies have reported antimicrobial properties, although further investigation is needed to fully elucidate their pharmacological profiles.
The synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione can be achieved through several methods:
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione has several applications:
Studies on the interactions of 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with other molecules have revealed interesting insights into its chemical behavior. For instance, research has shown that it can engage in π–π stacking interactions with other aromatic systems, which may influence its solubility and stability in different environments . Additionally, its ability to act as a ligand in coordination chemistry is under investigation.
Several compounds share structural similarities with 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1H-Pyrrole-2,5-dione | Pyrrole ring with two carbonyl groups | Basic structure without substituents |
4-Amino-1H-pyrrole-2,5-dione | Amino group substitution on pyrrole | Enhanced reactivity due to amino functional group |
3-Methyl-1H-pyrrole-2,5-dione | Methyl substitution on pyrrole | Alters electronic properties and reactivity |
4-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | Additional methoxy group | Potentially different biological activity profile |
The presence of the methoxy group in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione distinguishes it from other derivatives by influencing both its solubility and biological activity.
Corrosive;Irritant